molecular formula C21H21NOS B14672974 1,1-Diphenyl-2-methyl-3-(2-thienylmethyleneamino)propanol CAS No. 35699-20-8

1,1-Diphenyl-2-methyl-3-(2-thienylmethyleneamino)propanol

Cat. No.: B14672974
CAS No.: 35699-20-8
M. Wt: 335.5 g/mol
InChI Key: XCLNGAUCLKQYGB-UHFFFAOYSA-N
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Description

1,1-Diphenyl-2-methyl-3-(2-thienylmethyleneamino)propanol is an organic compound that belongs to the class of alcohols It features a complex structure with a hydroxyl group, two phenyl groups, a methyl group, and a thienylmethyleneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diphenyl-2-methyl-3-(2-thienylmethyleneamino)propanol typically involves multi-step organic reactions. One common method is the Grignard reaction, where a Grignard reagent reacts with a carbonyl compound to form the desired alcohol. For instance, the reaction of a thienylmethyleneamino-substituted ketone with phenylmagnesium bromide can yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The scalability of the Grignard reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-2-methyl-3-(2-thienylmethyleneamino)propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl and thienyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

1,1-Diphenyl-2-methyl-3-(2-thienylmethyleneamino)propanol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-2-methyl-3-(2-thienylmethyleneamino)propanol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-2-propanol: Similar structure but lacks the thienylmethyleneamino group.

    2-Methyl-1,3-diphenyl-1,3-propanedione: Contains a diketone structure instead of an alcohol.

Uniqueness

1,1-Diphenyl-2-methyl-3-(2-thienylmethyleneamino)propanol is unique due to the presence of the thienylmethyleneamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

35699-20-8

Molecular Formula

C21H21NOS

Molecular Weight

335.5 g/mol

IUPAC Name

2-methyl-1,1-diphenyl-3-(thiophen-2-ylmethylideneamino)propan-1-ol

InChI

InChI=1S/C21H21NOS/c1-17(15-22-16-20-13-8-14-24-20)21(23,18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-14,16-17,23H,15H2,1H3

InChI Key

XCLNGAUCLKQYGB-UHFFFAOYSA-N

Canonical SMILES

CC(CN=CC1=CC=CS1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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